Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18637589
InChI: InChI=1S/C15H10F3N5O2/c1-2-25-14(24)10-8-21-23(13(10)15(16,17)18)11-4-3-9(7-19)22-12(11)5-6-20-22/h3-6,8H,2H2,1H3
SMILES:
Molecular Formula: C15H10F3N5O2
Molecular Weight: 349.27 g/mol

Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC18637589

Molecular Formula: C15H10F3N5O2

Molecular Weight: 349.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate -

Specification

Molecular Formula C15H10F3N5O2
Molecular Weight 349.27 g/mol
IUPAC Name ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C15H10F3N5O2/c1-2-25-14(24)10-8-21-23(13(10)15(16,17)18)11-4-3-9(7-19)22-12(11)5-6-20-22/h3-6,8H,2H2,1H3
Standard InChI Key LGXDFDDWDYUQTJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N(N=C1)C2=CC=C(N3C2=CC=N3)C#N)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate belongs to the pyrazolo-pyridine hybrid family, characterized by a bicyclic pyrazolo[1,5-a]pyridine system fused to a pyrazole ring. Key structural attributes include:

PropertyValue
Molecular FormulaC15H10F3N5O2\text{C}_{15}\text{H}_{10}\text{F}_{3}\text{N}_{5}\text{O}_{2}
Molecular Weight349.27 g/mol
IUPAC Nameethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
SMILESO=C(C1=C(C(F)(F)F)N(C2=CC=C(C#N)N3C2=CC=N3)N=C1)OCC
CAS Registry Number2403574-08-1
Purity95% (typical commercial grade)

The trifluoromethyl (-CF3_3) group at the pyrazole C5 position enhances lipophilicity and metabolic stability, while the cyano (-CN) substituent on the pyridine ring may facilitate hydrogen bonding with biological targets .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate likely involves a multi-step strategy:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds to construct the trifluoromethylated pyrazole core .

  • Pyrazolo[1,5-a]pyridine Synthesis: Cyclization of aminopyrazole precursors with cyanide-containing reagents to form the fused bicyclic system.

  • Esterification: Introduction of the ethyl carboxylate group via nucleophilic acyl substitution or Mitsunobu reactions .

Pyrazole Core Construction

A representative pathway begins with the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate, yielding ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate . Subsequent N-alkylation with 4-chloro-7-cyanopyrazolo[1,5-a]pyridine introduces the pyridinyl moiety.

Cyclization and Functionalization

Microwave-assisted cyclization under basic conditions (e.g., K2_2CO3_3/DMF) promotes the formation of the pyrazolo[1,5-a]pyridine ring, while palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could install additional substituents .

Biological Activities and Mechanistic Insights

Protein Kinase Inhibition

While direct studies on this compound are absent, structurally related pyrazolo[1,5-a]pyrimidines exhibit potent inhibition of kinases such as EGFR, B-Raf, and CDK2 . The trifluoromethyl group may enhance binding to hydrophobic kinase pockets, as seen in analogs like vemurafenib (B-Raf inhibitor) .

Research Gaps and Future Directions

Unanswered Questions

  • Pharmacokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME) properties.

  • Target Identification: The specific kinase or enzyme targets remain unvalidated.

Proposed Studies

  • Kinase Profiling: High-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler) to identify lead targets .

  • Structure-Activity Relationship (SAR): Systematic modification of the -CN and -CF3_3 groups to optimize potency and selectivity.

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